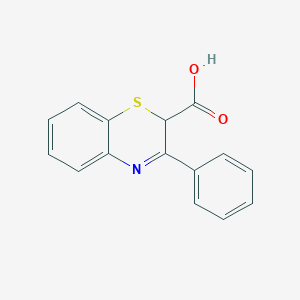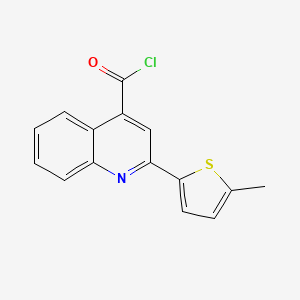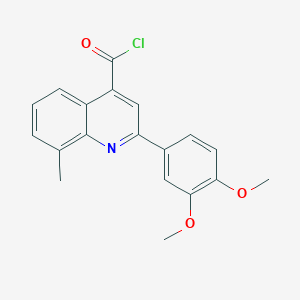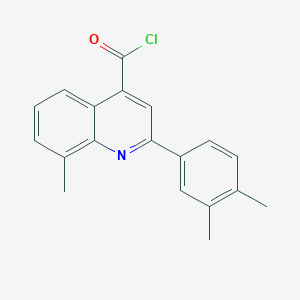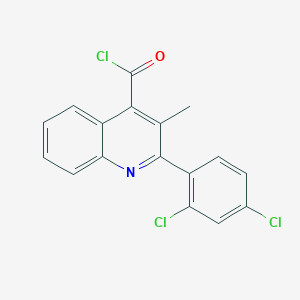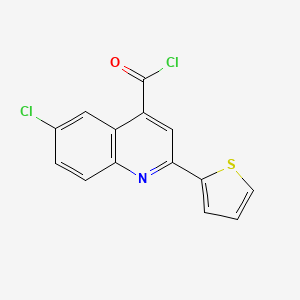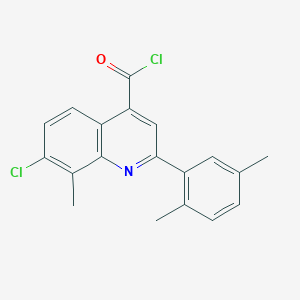
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMP-8-M-Q-4-CC) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of potential future directions.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Computational Investigations
Research on tricarbonylrhenium(I) derivatives related to the query compound has explored their photophysical properties and computational aspects. Such studies focus on understanding the optical properties and electronic structure of these complexes, which could imply applications in materials science, particularly in the development of new luminescent materials or in photovoltaic systems (Albertino et al., 2007).
Catalytic Applications in Organic Synthesis
The catalytic potential of metal complexes involving quinoline derivatives has been demonstrated in asymmetric aldol and silylcyanation reactions. This suggests that compounds like the one could be used as ligands in the development of catalysts for specific organic transformations, contributing to the synthesis of complex organic molecules with high stereochemical control (Yoon et al., 2006).
Structural Chemistry and Crystal Engineering
Studies on diquinoline and related compounds reveal insights into their crystal structures and interactions, such as hydrogen bonding and π-π interactions. These findings are crucial for the field of crystal engineering, where understanding these interactions can lead to the design of materials with desired properties, including pharmaceutical cocrystals or materials with specific optical or electronic characteristics (Vranec et al., 2012).
Inorganic-Organic Hybrid Materials
The synthesis and characterization of inorganic-organic hybrid complexes featuring N-containing aromatic Brønsted bases and metal chlorides have been explored. Such materials have potential applications in the development of novel hybrid materials with unique chemical and physical properties, useful in catalysis, sensor technology, or as functional materials in electronics and photonics (Jin & Wang, 2012).
Heterocyclic Chemistry
The reactivity of chlorosulfonyl compounds with anilines leading to heterocyclic derivatives indicates a route for synthesizing novel heterocycles. This has implications for the discovery and development of new pharmaceuticals, agrochemicals, and materials science, where such heterocyclic structures often play a critical role (Shalimov et al., 2016).
Eigenschaften
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRCFFIIOFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





